N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide
Description
N-{2-[2-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. This structure is substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 6 with an ethyl linker terminating in a benzenesulfonamide moiety. The triazolothiazole scaffold is known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-27-17-9-8-14(12-18(17)28-2)19-22-20-24(23-19)15(13-29-20)10-11-21-30(25,26)16-6-4-3-5-7-16/h3-9,12-13,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWNDJKKHGVYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of the triazole intermediate with α-haloketones.
Coupling with Benzenesulfonamide: The final step involves coupling the triazolothiazole intermediate with benzenesulfonamide under suitable conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide exhibits a range of biological activities:
1. Anticancer Properties:
Research indicates that derivatives of triazoles can act as active pharmacophores by interacting with biological receptors. The compound has shown cytotoxic effects against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
2. Antimicrobial Effects:
The compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function .
3. Anti-inflammatory Activity:
Studies have suggested that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
4. Other Pharmacological Activities:
The compound also shows promise in analgesic and antioxidant activities. Its ability to stabilize G-quadruplex structures has been explored in the context of gene regulation and cancer therapy .
Case Studies
Recent studies highlight the efficacy of this compound in various experimental models:
- Study on Anticancer Activity: A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the proliferation of human cancer cell lines (e.g., breast and lung cancer) at micromolar concentrations. The study suggested that the anticancer effects were linked to the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy Assessment: Another research article reported on the antimicrobial properties of the compound against resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Substituent Effects
- 3,4-Dimethoxyphenyl vs. Halogenated/Methyl Groups (): Compounds like 6-chloro- or 6-methyl-substituted triazolothiazoles (e.g., 5c, 5d in ) exhibit higher melting points (e.g., 5c: 178–180°C) compared to methoxy-substituted analogs, suggesting stronger intermolecular forces in halogenated derivatives.
- Benzenesulfonamide vs. Benzamide () : The sulfonamide group in the target compound offers superior acidity (pKa ~10) compared to benzamide derivatives, enhancing ionization at physiological pH and improving water solubility. Sulfonamides, as seen in sulfathiazole (), are also associated with antimicrobial activity via dihydropteroate synthase inhibition .
Table 2: Substituent Impact on Physicochemical Properties
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various studies and findings related to its pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Thiazole ring : A five-membered ring containing both sulfur and nitrogen.
- Benzenesulfonamide moiety : Contributes to the solubility and biological activity.
The molecular formula of this compound is with a molecular weight of approximately 444.5 g/mol .
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole and triazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines:
- Cell Proliferation Inhibition : Compounds structurally related to this compound have been reported to inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .
- Mechanism of Action : These compounds may induce apoptosis and cell cycle arrest. For example, a related compound was found to activate apoptotic pathways and inhibit pro-inflammatory cytokines like IL-6 and TNF-α .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research indicates that benzothiazole derivatives can significantly reduce inflammation markers in vitro:
- Cytokine Inhibition : Compounds structurally similar to this compound have been shown to decrease levels of inflammatory cytokines in cell cultures .
Antibacterial and Antiparasitic Activities
There is emerging evidence that compounds in the triazole-thiazole class possess antibacterial and antiparasitic activities:
- Bacterial Inhibition : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential for development as antibacterial agents .
- Antiparasitic Effects : Similar compounds have been evaluated for their antiparasitic properties with promising results in preliminary studies .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazolo-thiazole derivatives:
- Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and evaluated their biological activities. The findings indicated that modifications in the structure could enhance anticancer efficacy significantly .
- Comparative Analysis : A comparative analysis of different triazole-thiazole compounds showed that specific substitutions on the aromatic rings could lead to improved selectivity towards cancer cells while minimizing toxicity to normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
